molecular formula C20H21BO2S B13404413 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene

Cat. No.: B13404413
M. Wt: 336.3 g/mol
InChI Key: PWJGDYPALUPQJH-UHFFFAOYSA-N
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Description

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene is a complex organic compound that features a dibenzothiophene core with a vinyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene typically involves the coupling of dibenzothiophene with a vinyl boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The dibenzothiophene core can interact with various molecular targets, depending on the specific application, such as binding to proteins or other biomolecules in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene apart is its dibenzothiophene core, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials, such as organic semiconductors and LEDs, where specific electronic characteristics are crucial.

Properties

Molecular Formula

C20H21BO2S

Molecular Weight

336.3 g/mol

IUPAC Name

2-(1-dibenzothiophen-3-ylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H21BO2S/c1-13(21-22-19(2,3)20(4,5)23-21)14-10-11-16-15-8-6-7-9-17(15)24-18(16)12-14/h6-12H,1H2,2-5H3

InChI Key

PWJGDYPALUPQJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C4=CC=CC=C4S3

Origin of Product

United States

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